3,4-Dichloro-3',5'-dimethoxybenzophenone

Description

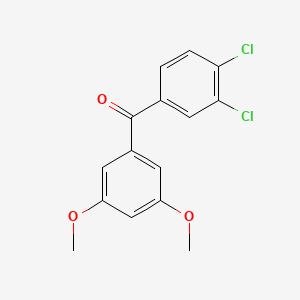

Structure

3D Structure

Properties

IUPAC Name |

(3,4-dichlorophenyl)-(3,5-dimethoxyphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12Cl2O3/c1-19-11-5-10(6-12(8-11)20-2)15(18)9-3-4-13(16)14(17)7-9/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWSZRJDEGVMIOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C(=O)C2=CC(=C(C=C2)Cl)Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12Cl2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301216277 | |

| Record name | Methanone, (3,4-dichlorophenyl)(3,5-dimethoxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301216277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

951892-36-7 | |

| Record name | Methanone, (3,4-dichlorophenyl)(3,5-dimethoxyphenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=951892-36-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methanone, (3,4-dichlorophenyl)(3,5-dimethoxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301216277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"3,4-Dichloro-3',5'-dimethoxybenzophenone" chemical structure

An in-depth technical guide on the chemical structure of "3,4-Dichloro-3',5'-dimethoxybenzophenone" cannot be provided at this time due to a lack of available scientific literature and data for this specific compound. Extensive searches have not yielded any information regarding its synthesis, properties, or biological activity.

However, a comprehensive technical guide has been prepared for a closely related and well-documented compound, 4-Chloro-3',4'-dimethoxybenzophenone . This guide is intended to provide researchers, scientists, and drug development professionals with a detailed overview of its chemical properties, synthesis, and available data.

Chemical Structure:

-

IUPAC Name: (4-Chlorophenyl)(3,4-dimethoxyphenyl)methanone

Physicochemical Properties

The following table summarizes the key physicochemical properties of 4-Chloro-3',4'-dimethoxybenzophenone.

| Property | Value | Reference |

| Appearance | Pale green solid | [2] |

| Melting Point | 110.5-111.5 °C | [4] |

| Solubility | Chloroform, Dichloromethane, DMSO, Ethyl Acetate, Methanol | [2] |

| Storage Temperature | 2-8°C | [2] |

| LogP | 3.58820 | [5] |

| Topological Polar Surface Area | 35.53 Ų | [5] |

Synthesis

4-Chloro-3',4'-dimethoxybenzophenone can be synthesized via a Friedel-Crafts acylation reaction. The following workflow illustrates the synthesis process.

Caption: Synthesis workflow for 4-Chloro-3',4'-dimethoxybenzophenone.

Experimental Protocols

Synthesis of 4-Chloro-3',4'-dimethoxybenzophenone via Friedel-Crafts Acylation [4]

-

Materials:

-

p-Chlorobenzoyl chloride (5.25 g, 0.03 mol)

-

Veratrole (4.56 g, 0.033 mol)

-

Anhydrous FeCl₃ (8 mg, 0.16 mol%)

-

Graphite (250 mg)

-

1,1,2,2-Tetrachloroethane (TCE)

-

Saturated NaHCO₃ solution

-

15% Ethyl acetate/Heptane

-

-

Procedure:

-

A slurry of p-chlorobenzoyl chloride, veratrole, anhydrous FeCl₃, and graphite in TCE is prepared in a suitable reaction vessel.

-

The reaction mixture is heated at reflux temperature for 8 hours.

-

After cooling to room temperature, the mixture is filtered.

-

The filtrate is washed with a saturated NaHCO₃ solution.

-

The organic layer is concentrated in vacuo to yield an oil residue.

-

The residue is triturated with 15% ethyl acetate/heptane to give the final product as a white solid.

-

The resulting solid is collected, yielding 7.0 g (84.3%) of 4-Chloro-3',4'-dimethoxybenzophenone.

-

Analytical Data

-

High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be used for the analysis of 4-Chloro-3',4'-dimethoxybenzophenone. The mobile phase typically consists of acetonitrile, water, and an acid modifier like phosphoric acid or formic acid for MS compatibility.[6]

Biological Activity and Applications

4-Chloro-3',4'-dimethoxybenzophenone is known as an intermediate in the synthesis of Dimethomorph-d8, which is a labeled agricultural fungicide.[3] This suggests its utility in the agrochemical industry. Direct biological activity or its effects on signaling pathways have not been reported in the reviewed literature.

Safety Information

-

Hazard Statements: Very toxic to aquatic life with long-lasting effects.[2]

-

Precautionary Statements: This material and its container must be disposed of as hazardous waste. Avoid release to the environment.[2]

This technical guide provides a summary of the currently available information on 4-Chloro-3',4'-dimethoxybenzophenone. Researchers and scientists are encouraged to consult the cited literature for further details.

References

- 1. scbt.com [scbt.com]

- 2. guidechem.com [guidechem.com]

- 3. 4-Chloro-3,4'-DimethoxyBenzophenone | 116412-83-0 [chemicalbook.com]

- 4. WO2001051440A1 - A process for the preparation of substituted benzophenones - Google Patents [patents.google.com]

- 5. 4-Chloro 3,4'-dimethoxy benzophenone | CAS#:116412-83-0 | Chemsrc [chemsrc.com]

- 6. 4-Chloro-3’,4’-dimethoxybenzophenone | SIELC Technologies [sielc.com]

"3,4-Dichloro-3',5'-dimethoxybenzophenone" IUPAC name and synonyms

An in-depth guide to 3,4-Dichloro-3',5'-dimethoxybenzophenone and its structural analogs for researchers, scientists, and drug development professionals.

This compound

The compound "this compound" specifies a benzophenone core with two chlorine substituents on one phenyl ring and two methoxy substituents on the other. Based on IUPAC nomenclature, the phenyl ring with the higher number of substituents or the principal functional group is typically considered the core. In this case, both rings are attached to the ketone, and the numbering of each ring starts from the point of attachment to the carbonyl group.

IUPAC Name: (3,4-dichlorophenyl)(3,5-dimethoxyphenyl)methanone

Synonyms:

-

This compound

As of late 2025, this specific compound is not widely documented in major chemical databases, suggesting it may be a novel or less-studied compound. Researchers interested in this molecule may need to rely on custom synthesis. The following sections provide detailed information on structurally related and commercially available analogs, which can serve as a reference for synthetic strategies, potential properties, and experimental protocols.

Structural Analogs

Due to the limited public data on this compound, this guide details the properties and synthesis of several close structural analogs. These compounds share the benzophenone core with varying chlorination and methoxylation patterns, providing valuable comparative data.

Dichloro-dimethoxy Benzophenone Analogs

Table 1: Chemical and Physical Properties of Dichloro-dimethoxy Benzophenone Analogs

| Property | 3,5-dichloro-3',4'-dimethoxybenzophenone |

| IUPAC Name | (3,5-Dichlorophenyl)(3,4-dimethoxyphenyl)methanone |

| Synonyms | Methanone, (3,5-dichlorophenyl)(3,4-dimethoxyphenyl)- |

| CAS Number | 116412-97-6 |

| Molecular Formula | C15H12Cl2O3 |

| Molecular Weight | 311.16 g/mol |

Chloro-dimethoxy Benzophenone Analogs

Table 2: Chemical and Physical Properties of Chloro-dimethoxy Benzophenone Analogs

| Property | 4-Chloro-3',4'-dimethoxybenzophenone | 3-Chloro-3',4'-dimethoxybenzophenone |

| IUPAC Name | (4-chlorophenyl)(3,4-dimethoxyphenyl)methanone | (3-chlorophenyl)(3,4-dimethoxyphenyl)methanone |

| Synonyms | Dimethoxy-4'-chloro-benzophenone | N/A |

| CAS Number | 116412-83-0[1][2][3][4] | 116412-84-1[5] |

| Molecular Formula | C15H13ClO3[1][3][4] | C15H13ClO3[5] |

| Molecular Weight | 276.71 g/mol [1][4][5] | 276.71 g/mol [5] |

| Purity | min 98%[3] | N/A |

| Appearance | Pale Green[1] | N/A |

| Storage Temperature | 2-8°C[1] | N/A |

Dimethoxy Benzophenone Analogs

Table 3: Chemical and Physical Properties of Dimethoxy Benzophenone Analogs

| Property | 3,4-Dimethoxybenzophenone | 4,4'-Dimethoxybenzophenone |

| IUPAC Name | (3,4-dimethoxyphenyl)-phenylmethanone[6] | bis(4-methoxyphenyl)methanone[7][8] |

| Synonyms | (3,4-Dimethoxyphenyl)phenyl-methanone[9], 4-Benzoylcatechol dimethyl ether[6] | p,p'-Dimethoxybenzophenone, Di-p-anisyl ketone[7][10] |

| CAS Number | 4038-14-6[6][9] | 90-96-0[7][10] |

| Molecular Formula | C15H14O3[6][9] | C15H14O3[7][10] |

| Molecular Weight | 242.27 g/mol [6][9] | 242.27 g/mol [7] |

| Purity | ≥ 99% (HPLC)[9] | 97% - 99.50%min[11] |

| Appearance | White to off-white powder[9] | white powder crystallization |

| Melting Point | 52-57 °C[9] | 141-145 °C[11] |

| Storage Conditions | 0-8 °C[9] | Ambient temperatures |

Experimental Protocols

Synthesis of 4'-Chloro-3,4-dimethoxybenzophenone

A patented method describes the synthesis of 4'-Chloro-3,4-dimethoxybenzophenone via a Friedel-Crafts acylation reaction.[12]

Materials:

-

p-chlorobenzoyl chloride (5.25 g, 0.03 mol)

-

Veratrole (4.56 g, 0.033 mol)

-

Anhydrous FeCl3 (16 mg, 0.33 mol%)

-

Graphite (250 mg)

-

1,1,2-Trichloroethane (TCE)

-

Saturated NaHCO3 solution

-

15% Ethyl acetate/heptane

Procedure:

-

A slurry of p-chlorobenzoyl chloride, veratrole, anhydrous FeCl3, and graphite in TCE is prepared.

-

The mixture is heated at reflux temperature for 3 hours.

-

After cooling to room temperature, the reaction mixture is filtered.

-

The filtrate is washed with a saturated NaHCO3 solution.

-

The solvent is removed in vacuo to yield an oil residue.

-

The residue is triturated with 15% ethyl acetate/heptane to give the final product as a white solid.

Yield: 7.0 g (84.3%) Melting Point: 110-112°C

Reduction of 4,4'-Dimethoxybenzophenone

A procedure for the reduction of 4,4'-dimethoxybenzophenone to the corresponding alcohol is described in the context of a patent.[13]

Materials:

-

4,4'-dimethoxybenzophenone (4.84 g)

-

Sodium borohydride (1.03 g)[13]

-

Ethanol (80 ml)

-

Water

-

Ethyl acetate

-

Saturated brine

-

Anhydrous sodium sulfate

Procedure:

-

To a solution of 4,4'-dimethoxybenzophenone in ethanol, add sodium borohydride.

-

Stir the reaction mixture for 7 hours at room temperature.

-

Add water and continue stirring for another 30 minutes.

-

Concentrate the solution to approximately 20 ml.

-

Perform an extraction with ethyl acetate (3 x 50 ml).

-

Wash the combined organic layers with saturated brine.

-

Dry the organic phase over anhydrous sodium sulfate.

-

Distill off the solvent under reduced pressure to obtain the target alcohol.

Yield: 4.84 g (99%)

Visualizations

Logical Workflow for Synthesis of 4'-Chloro-3,4-dimethoxybenzophenone

References

- 1. Page loading... [guidechem.com]

- 2. cymitquimica.com [cymitquimica.com]

- 3. calpaclab.com [calpaclab.com]

- 4. scbt.com [scbt.com]

- 5. scbt.com [scbt.com]

- 6. 3,4-Dimethoxybenzophenone | C15H14O3 | CID 286742 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 4,4'-Dimethoxybenzophenone | C15H14O3 | CID 7032 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 4,4'-Dimethoxybenzophenone, 98+% | Fisher Scientific [fishersci.ca]

- 9. chemimpex.com [chemimpex.com]

- 10. 4,4'-Dimethoxybenzophenone [webbook.nist.gov]

- 11. 4,4 -Dimethoxybenzophenone 97 90-96-0 [sigmaaldrich.com]

- 12. WO2001051440A1 - A process for the preparation of substituted benzophenones - Google Patents [patents.google.com]

- 13. Synthesis routes of 4,4'-Dimethoxybenzophenone [benchchem.com]

Technical Guide: 3,4-Dichloro-3',5'-dimethoxybenzophenone

Disclaimer: The compound 3,4-Dichloro-3',5'-dimethoxybenzophenone is not readily found in major chemical databases, and a specific CAS (Chemical Abstracts Service) number has not been identified in the available literature. The following guide is based on established chemical principles for its synthesis and on data extrapolated from closely related analogues.

Introduction

Benzophenones are a class of aromatic ketones that serve as important structural motifs in medicinal chemistry and materials science. Their derivatives are known to exhibit a wide range of biological activities, including antifungal, antibacterial, antiviral, and anticancer properties.[1][2] The substitution pattern on the two phenyl rings of the benzophenone core is critical in determining the compound's biological efficacy and mechanism of action. This guide provides a technical overview of this compound, a compound with potential biological activity stemming from its specific halogen and methoxy substitutions.

Physicochemical Properties

While experimental data for this compound is not available, the properties of closely related isomers and analogues are presented in Table 1 for comparative purposes.

Table 1: Physicochemical Data of Related Benzophenone Derivatives

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Reference |

| (4-Chlorophenyl)(3,4-dimethoxyphenyl)methanone | 116412-83-0 | C₁₅H₁₃ClO₃ | 276.71 | 111-112 | [3] |

| (3-Chlorophenyl)(3,5-dimethoxyphenyl)methanone | 951891-98-8 | C₁₅H₁₃ClO₃ | 276.71 | Not available | [4] |

| 4,4'-Dichlorobenzophenone | 90-98-2 | C₁₃H₈Cl₂O | 251.11 | 145-148 | [5] |

| (4-Methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone | 109091-08-9 | C₁₇H₁₈O₅ | 302.32 | Not available | [6] |

Synthesis

The most plausible and direct method for the synthesis of this compound is the Friedel-Crafts acylation of 1,3-dimethoxybenzene with 3,4-dichlorobenzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

Caption: Proposed synthesis of this compound.

This protocol is a general procedure for Friedel-Crafts acylation and should be optimized for the specific synthesis of the title compound.

-

Preparation of the Acylium Ion: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend anhydrous aluminum chloride (1.1 equivalents) in a dry, inert solvent such as dichloromethane (DCM). Cool the suspension in an ice bath to 0°C.

-

Addition of Acyl Chloride: To the cooled suspension, add 3,4-dichlorobenzoyl chloride (1.0 equivalent) dissolved in dry DCM dropwise via the dropping funnel. Stir the mixture at 0°C for 30 minutes to allow for the formation of the acylium ion-Lewis acid complex.

-

Acylation Reaction: Add a solution of 1,3-dimethoxybenzene (1.0 equivalent) in dry DCM to the reaction mixture dropwise, maintaining the temperature at 0°C. After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[7][8]

-

Work-up: Upon completion, quench the reaction by slowly pouring the mixture into a beaker of crushed ice and concentrated hydrochloric acid. This will hydrolyze the aluminum chloride complex. Separate the organic layer and extract the aqueous layer with DCM (2 x 50 mL).

-

Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine, and dry over anhydrous sodium sulfate. After filtering, concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).

-

Characterization: The structure of the purified product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Caption: General workflow for the synthesis and characterization of the target compound.

Biological Activity

While no specific biological data exists for this compound, research on related chlorinated and methoxylated benzophenones provides insights into its potential activities.

Substituted benzophenones have been investigated for their antifungal properties against various phytopathogenic fungi.[9][10] The presence of halogen atoms on the phenyl rings can influence the antifungal potency.[10] Similarly, certain benzophenone derivatives have demonstrated antibacterial activity, although this is often less pronounced than their antifungal effects.[9][11]

Table 2: Biological Activity of Related Benzophenone Derivatives

| Compound Class | Activity Type | Key Findings | Reference |

| Substituted Benzophenones | Antifungal | Showed activity against phytopathogenic fungi. Halogen substitution can increase potency. | [9][10] |

| Benzophenone Oximes | Antifungal | Demonstrated marked in vitro and in vivo antimycotic activity. | [12] |

| Chlorinated Benzophenone-1 | Antiandrogenic | Dichlorinated byproducts showed significantly higher antiandrogenic activity than the parent compound. | [13][14][15] |

| Hydroxylated Benzophenones | Estrogenic & Anti-androgenic | Hydroxylation patterns influence receptor-mediated endocrine disruption. | [16] |

Chlorinated derivatives of benzophenones have been shown to possess endocrine-disrupting capabilities. For instance, chlorinated byproducts of benzophenone-1 have exhibited significantly higher antiandrogenic activity compared to the parent compound.[13][14][15] This activity is mediated through the human androgen receptor. The increased hydrophobicity due to chlorination is thought to enhance the binding affinity to the receptor's ligand-binding domain.[15]

Structure-Activity Relationship (SAR)

Based on the available literature for this class of compounds, a conceptual structure-activity relationship can be proposed.

Caption: Conceptual Structure-Activity Relationship (SAR) for substituted benzophenones.

The biological activity of benzophenone derivatives is highly dependent on the nature and position of the substituents on the phenyl rings. For instance, halogenation can increase the lipophilicity of the molecule, potentially leading to enhanced membrane permeability and stronger interactions with hydrophobic binding pockets of target proteins.[15] Methoxy groups, being electron-donating, can influence the electronic properties of the aromatic system and are also sites for metabolic transformation.

Conclusion

This compound represents a potentially bioactive molecule within the broader class of substituted benzophenones. While direct experimental data is currently lacking, this guide provides a robust framework for its synthesis and predicted biological relevance based on established chemical principles and data from analogous compounds. Further research is warranted to synthesize this compound, confirm its structure, and evaluate its biological activities to ascertain its potential in drug discovery and development.

References

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. Structural diversity and bioactivities of natural benzophenones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. 951891-98-8|(3-Chlorophenyl)(3,5-dimethoxyphenyl)methanone|BLDpharm [bldpharm.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. (4-Methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone | C17H18O5 | CID 368149 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Chemistry 211 Experiment 1 [home.miracosta.edu]

- 9. Diversity oriented design of various benzophenone derivatives and their in vitro antifungal and antibacterial activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. [Antifungal phytoiatric activity of various benzophenoximes] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. Enhanced Disrupting Effect of Benzophenone-1 Chlorination Byproducts to the Androgen Receptor: Cell-Based Assays and Gaussian Accelerated Molecular Dynamics Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

Physical and chemical properties of "3,4-Dichloro-3',5'-dimethoxybenzophenone"

Technical Guide: Properties of Dichloro-Dimethoxybenzophenone Isomers

Comparative Physical and Chemical Properties

The structural variations among the dichloro-dimethoxybenzophenone isomers significantly influence their physical and chemical characteristics. The table below summarizes the key properties of several related compounds, offering a comparative perspective.

| Property | 3,5-Dichloro-3',4'-dimethoxybenzophenone | 4-Chloro-3',4'-dimethoxybenzophenone | 3-Chloro-3',4'-dimethoxybenzophenone |

| CAS Number | 116412-97-6 | 116412-83-0 | 116412-84-1 |

| Molecular Formula | C₁₅H₁₂Cl₂O₃ | C₁₅H₁₃ClO₃ | C₁₅H₁₃ClO₃ |

| Molecular Weight | 311.16 g/mol | 276.71 g/mol | 276.71 g/mol |

| Appearance | Not specified | Pale Green Solid | Not specified |

| Purity | Not specified | Min. 98% | Not specified |

| Solubility | Not specified | Soluble in Chloroform, Dichloromethane, DMSO, Ethyl Acetate, Methanol | Not specified |

| Storage Temperature | Not specified | 2-8°C | Not specified |

Data compiled from publicly available chemical supplier and database information.[1][2][3][4][5]

Proposed Synthesis of 3,4-Dichloro-3',5'-dimethoxybenzophenone

While a specific experimental protocol for the synthesis of this compound has not been documented in the searched literature, a plausible and efficient synthetic route can be proposed based on the well-established Friedel-Crafts acylation reaction.[4][6] This electrophilic aromatic substitution is a fundamental method for the preparation of aromatic ketones.

The proposed synthesis involves the reaction of 3,4-dichlorobenzoyl chloride with 1,3-dimethoxybenzene in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). The high reactivity of 1,3-dimethoxybenzene, due to the activating effect of the two methoxy groups, makes it a suitable substrate for acylation by the deactivated 3,4-dichlorobenzoyl chloride.

Experimental Workflow: Friedel-Crafts Acylation

The following diagram illustrates the proposed synthetic workflow.

Caption: Proposed synthetic workflow for this compound.

General Experimental Protocol

-

Reaction Setup: To a cooled (0-5 °C), stirred solution of 1,3-dimethoxybenzene in a suitable inert solvent (e.g., dichloromethane), add aluminum chloride (AlCl₃) portion-wise.

-

Addition of Acyl Chloride: Add a solution of 3,4-dichlorobenzoyl chloride in the same solvent dropwise to the reaction mixture, maintaining the low temperature.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir until completion, which can be monitored by thin-layer chromatography (TLC).

-

Quenching: Carefully pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Extraction: Separate the organic layer and extract the aqueous layer with the solvent. Combine the organic layers, wash with brine, dry over an anhydrous salt (e.g., MgSO₄), and concentrate under reduced pressure.

-

Purification: Purify the crude product by a suitable method such as recrystallization or column chromatography to yield the final product.

Biological Activity and Signaling Pathways

No specific biological activities or associated signaling pathways for this compound have been reported in the reviewed scientific literature. Research into the biological effects of this specific isomer would be a novel area of investigation.

References

- 1. scribd.com [scribd.com]

- 2. Friedel-Crafts Synthesis of Benzophenone with Little Lewis Acid Catalyst. Factorial Design and Mechanism [periodicos.capes.gov.br]

- 3. scribd.com [scribd.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. chemguide.co.uk [chemguide.co.uk]

An In-depth Technical Guide to 3,4-Dichloro-3',5'-dimethoxybenzophenone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, a detailed hypothetical synthesis protocol, and modern analytical methodologies for the characterization of 3,4-Dichloro-3',5'-dimethoxybenzophenone. This compound is a substituted benzophenone, a class of molecules with significant interest in medicinal chemistry and materials science due to their diverse biological activities and photochemical properties.

Core Compound Data

| Property | Value |

| Molecular Formula | C₁₅H₁₂Cl₂O₃ |

| Molecular Weight | 311.16 g/mol |

| IUPAC Name | (3,4-dichlorophenyl)(3,5-dimethoxyphenyl)methanone |

Experimental Protocols

A plausible and detailed experimental protocol for the synthesis and analysis of this compound is presented.

Synthesis via Friedel-Crafts Acylation

The synthesis of this compound can be achieved via a Friedel-Crafts acylation reaction. This classic electrophilic aromatic substitution involves the acylation of an activated aromatic ring, in this case, 1,3-dimethoxybenzene, with an acyl chloride, 3,4-dichlorobenzoyl chloride, in the presence of a Lewis acid catalyst such as aluminum chloride.

Reactants:

-

1,3-dimethoxybenzene

-

3,4-dichlorobenzoyl chloride

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Dichloromethane (CH₂Cl₂) (solvent)

-

Hydrochloric Acid (HCl), aqueous solution

-

Sodium Bicarbonate (NaHCO₃), aqueous solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Hexane

-

Ethyl Acetate

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas) is charged with anhydrous aluminum chloride and dry dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Acyl Chloride: The flask is cooled in an ice bath, and a solution of 3,4-dichlorobenzoyl chloride in dry dichloromethane is added dropwise from the dropping funnel with vigorous stirring.

-

Addition of Aryl Component: Following the formation of the acylium ion complex, a solution of 1,3-dimethoxybenzene in dry dichloromethane is added dropwise to the reaction mixture, maintaining the low temperature.

-

Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled to 0°C and quenched by the slow addition of crushed ice, followed by concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Extraction: The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic extracts are washed sequentially with water, a saturated aqueous solution of sodium bicarbonate, and brine.

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude this compound is purified by column chromatography on silica gel using a hexane-ethyl acetate gradient as the eluent.

Analytical Characterization

The identity and purity of the synthesized this compound are confirmed using modern analytical techniques.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both rings and the methoxy group protons. The substitution pattern will dictate the multiplicity and coupling constants of the aromatic signals.

-

¹³C NMR: The carbon NMR spectrum will display characteristic peaks for the carbonyl carbon, the aromatic carbons (both protonated and quaternary), and the methoxy carbons.

2. High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS):

-

Chromatographic Separation: A reverse-phase C18 column is typically used for the separation of benzophenone derivatives. A gradient elution with a mobile phase consisting of acetonitrile and water (often with a small percentage of formic acid to improve ionization) is employed.

-

Mass Spectrometry Detection: The HPLC system is coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source. The mass spectrum will show the molecular ion peak corresponding to the mass of the compound. Fragmentation patterns obtained from MS/MS analysis can further confirm the structure.

Visualizations

The following diagrams illustrate the logical workflows for the synthesis and analysis of this compound.

References

Technical Guide: Physicochemical Properties of 3,4-Dichloro-3',5'-dimethoxybenzophenone

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This document addresses the available information regarding the solubility of 3,4-Dichloro-3',5'-dimethoxybenzophenone. Following a comprehensive review of scientific literature and chemical databases, it has been determined that specific quantitative solubility data for this compound is not publicly available. This guide outlines the current information gap and provides a general framework for approaching the solubility determination of similar novel compounds.

Current Status of Solubility Data

A thorough search of prominent chemical and scientific databases has revealed a significant lack of specific, quantitative solubility data for this compound. While information exists for structurally related benzophenone derivatives, direct experimental values for the solubility of the title compound in common organic or aqueous solvents are not documented in the available literature.

This absence of data highlights a critical knowledge gap for researchers working with this specific molecule. The following sections will, therefore, focus on the general methodologies and theoretical considerations that can be applied to determine the solubility of such a compound.

General Experimental Protocol for Solubility Determination

In the absence of specific data, a generalized experimental workflow is proposed for researchers seeking to determine the solubility of this compound. The following protocol outlines a standard method for generating reliable solubility data.

Materials and Equipment

-

Compound: High-purity this compound

-

Solvents: A range of analytical grade solvents (e.g., water, ethanol, methanol, acetone, dimethyl sulfoxide (DMSO), dichloromethane, ethyl acetate).

-

Equipment:

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another quantitative analytical technique.

-

Volumetric flasks and pipettes

-

Experimental Workflow

The following diagram illustrates a typical workflow for determining the equilibrium solubility of a compound.

Caption: Workflow for Equilibrium Solubility Determination.

Methodological Details

-

Preparation of Saturated Solutions: An excess amount of this compound is added to a known volume of each selected solvent in a series of vials. This ensures that a saturated solution is achieved.

-

Equilibration: The vials are sealed and placed in a constant temperature shaker. The samples are agitated for a sufficient period (typically 24 to 48 hours) to ensure that equilibrium is reached between the dissolved and undissolved compound.

-

Sample Processing: After equilibration, the samples are centrifuged at a high speed to pellet the excess solid.

-

Quantification: A carefully measured aliquot of the clear supernatant is withdrawn and appropriately diluted. The concentration of the dissolved compound is then determined using a validated analytical method, such as HPLC. A calibration curve with known concentrations of the compound should be prepared to ensure accurate quantification.

Theoretical Considerations and Predictive Models

In the absence of experimental data, computational models can provide an initial estimate of a compound's solubility. These models are typically based on the physicochemical properties of the molecule, such as its logP (octanol-water partition coefficient), molecular weight, and hydrogen bonding capacity.

The logical relationship for predicting solubility based on molecular properties is outlined below.

Caption: Logic Diagram for Solubility Prediction.

It is important to note that these predictive models provide estimations and should not be a substitute for experimental determination, especially in the context of drug development where precise solubility data is crucial.

Conclusion and Future Work

There is a clear absence of publicly available, experimentally determined solubility data for this compound. For researchers and drug development professionals, this necessitates either the de novo determination of this crucial parameter or reliance on theoretical predictions for preliminary assessments. The experimental workflow provided in this guide offers a standardized approach to generating reliable quantitative solubility data. Future work should focus on the experimental determination and publication of the solubility of this compound in a variety of pharmaceutically relevant solvents to fill the existing knowledge gap.

In-depth Technical Guide: 3,4-Dichloro-3',5'-dimethoxybenzophenone

A comprehensive analysis of its mechanism of action is currently unavailable in scientific literature.

Extensive searches of publicly available scientific databases and research repositories have yielded no specific information regarding the mechanism of action, biological activity, or cellular targets of the compound 3,4-Dichloro-3',5'-dimethoxybenzophenone .

While the chemical structure of this molecule is defined, there is a notable absence of published research detailing its interactions with biological systems. Scientific inquiry into this specific benzophenone derivative appears to be limited or has not been disclosed in public forums.

This lack of data prevents the construction of a detailed technical guide as requested. Key components of such a guide, including quantitative data on efficacy (e.g., IC50, EC50 values), detailed experimental protocols, and the elucidation of signaling pathways, are contingent on the existence of primary research.

For researchers, scientists, and drug development professionals interested in this or structurally related compounds, the following avenues for investigation are suggested:

-

De novo experimental evaluation: The compound would need to be synthesized and subjected to a battery of in vitro and in vivo assays to determine its biological effects. This would include cytotoxicity screening, target-based assays against known enzyme families (e.g., kinases, proteases), and phenotypic screening to identify any observable effects on cellular processes.

-

Computational modeling and in silico screening: Molecular docking studies could be performed against a wide array of protein targets to predict potential binding interactions. This could help to generate hypotheses about its mechanism of action that could then be tested experimentally.

-

Literature review of structurally similar compounds: While not a direct substitute for data on the compound of interest, a thorough review of the mechanisms of action of closely related dichlorinated and dimethoxylated benzophenones may provide initial clues as to potential biological activities. However, it is crucial to note that even minor structural changes can lead to significant differences in biological function.

Until such research is conducted and published, a comprehensive technical guide on the mechanism of action of this compound cannot be responsibly compiled. The scientific community awaits foundational research to illuminate the pharmacological properties of this particular chemical entity.

The Multifaceted Biological Potential of Substituted Benzophenones: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted benzophenones, a class of organic compounds characterized by a diphenyl ketone core, have emerged as a versatile scaffold in medicinal chemistry. Their inherent structural flexibility allows for a wide range of modifications, leading to a diverse array of biological activities. This technical guide provides an in-depth overview of the significant potential of substituted benzophenones, with a focus on their anticancer, antimicrobial, antioxidant, and anti-inflammatory properties. This document is intended to serve as a comprehensive resource, detailing quantitative biological data, experimental methodologies, and the underlying signaling pathways to facilitate further research and development in this promising area.

Anticancer Activity of Substituted Benzophenones

A growing body of evidence highlights the potent cytotoxic effects of substituted benzophenones against various cancer cell lines. The mechanism of action often involves the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways crucial for tumor growth and progression.

Quantitative Anticancer Data

The anticancer efficacy of various substituted benzophenones has been quantified using metrics such as the half-maximal inhibitory concentration (IC50). A summary of reported IC50 values against different cancer cell lines is presented below.

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Substituted 2-hydroxybenzophenone | MDA-MB-231 (Breast) | 12.09 - 26.49 | [1] |

| Substituted 2-hydroxybenzophenone | T47-D (Breast) | 12.09 - 26.49 | [1] |

| Substituted 2-hydroxybenzophenone | PC3 (Prostate) | 12.09 - 26.49 | [1] |

| Benzophenone-imidazole/pyrone analog (9d) | A549 (Lung) | Not specified | [2] |

| Benzophenone-imidazole/pyrone analog (9d) | HeLa (Cervical) | Not specified | [2] |

| Benzophenone-imidazole/pyrone analog (9d) | MCF-7 (Breast) | Not specified | [2] |

| 2'-hydroxy-4'-benzoylphenyl-β-D-glucopyranoside | MCF-7 (Breast) | Not specified | [3] |

| 4-hydroxy-4'-methoxybenzophenone | MCF-7 (Breast) | Not specified | [3] |

| Benzofuran substituted chalcone | MCF-7 (Breast) | log IC50 = 0.42 | Recent Advancements in the Development of Anti-Breast Cancer Synthetic Small Molecules |

| Benzofuran substituted chalcone | PC-3 (Prostate) | log IC50 = 0.67 | Recent Advancements in the Development of Anti-Breast Cancer Synthetic Small Molecules |

Signaling Pathways in Anticancer Activity

Substituted benzophenones exert their anticancer effects by modulating several critical signaling pathways. A key mechanism is the induction of apoptosis through the intrinsic mitochondrial pathway. This involves the upregulation of the pro-apoptotic protein Bax and downregulation of the anti-apoptotic protein Bcl-2, leading to the release of cytochrome c and subsequent activation of caspase-3.[4]

Furthermore, certain benzophenone derivatives have been shown to interfere with key signaling cascades implicated in cancer cell proliferation and metastasis, such as the Estrogen Receptor (ERα) and Wnt/β-catenin pathways.[4] The Mitogen-Activated Protein Kinase (MAPK) pathway, a central regulator of cell growth and survival, is another potential target for the anticancer action of these compounds.[5]

References

- 1. Synthesis of Benzophenones and in vitro Evaluation of Their Anticancer Potential in Breast and Prostate Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The critical role of novel benzophenone analogs on tumor growth inhibition targeting angiogenesis and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scielo.br [scielo.br]

- 4. Understanding of Benzophenone UV Absorber-Induced Damage and Apoptosis in Human Hepatoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]

The Agrochemical Potential of 3,4-Dichloro-3',5'-dimethoxybenzophenone: A Technical Overview

For Researchers, Scientists, and Agrochemical Development Professionals

Introduction

3,4-Dichloro-3',5'-dimethoxybenzophenone is a halogenated, methoxy-substituted benzophenone derivative. While specific, direct applications of this compound in commercially available agrochemicals are not extensively documented in publicly available literature, its structural features strongly suggest its potential as a key intermediate in the synthesis of novel fungicides. This technical guide consolidates the available information on related compounds and provides a scientifically grounded projection of the synthesis, potential applications, and mode of action of agrochemicals derived from this promising intermediate. The core of this analysis lies in the structural analogy to key intermediates used in the synthesis of established fungicides, most notably, Dimethomorph.

Synthetic Pathways: Friedel-Crafts Acylation

The most probable and industrially scalable method for the synthesis of this compound is the Friedel-Crafts acylation reaction. This well-established reaction involves the electrophilic substitution of an aromatic ring with an acyl halide or anhydride in the presence of a Lewis acid catalyst.

Proposed Synthesis of this compound

The synthesis would likely proceed via the acylation of 1,2-dichlorobenzene with 3,5-dimethoxybenzoyl chloride. Aluminum chloride (AlCl₃) is a common and effective Lewis acid catalyst for this transformation.

Reaction Scheme:

Caption: Proposed synthesis of this compound.

Experimental Protocol: A Generalized Approach

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas) is charged with anhydrous aluminum chloride and an inert solvent (e.g., dichloromethane or 1,2-dichloroethane).

-

Addition of Acyl Chloride: 3,5-Dimethoxybenzoyl chloride, dissolved in the same inert solvent, is added dropwise to the stirred suspension of aluminum chloride at a controlled temperature (typically 0-5 °C) to form the acylium ion complex.

-

Addition of Aromatic Substrate: 1,2-Dichlorobenzene is then added dropwise to the reaction mixture, maintaining the low temperature.

-

Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for a period determined by reaction monitoring (e.g., by TLC or GC-MS).

-

Work-up: The reaction is quenched by carefully pouring the mixture over crushed ice and hydrochloric acid to decompose the aluminum chloride complex. The organic layer is separated, washed with water, a dilute sodium bicarbonate solution, and brine.

-

Purification: The crude product is obtained after drying the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄) and removing the solvent under reduced pressure. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol or a hexane/ethyl acetate mixture) or by column chromatography on silica gel.

Physicochemical and Spectroscopic Data (Predicted)

No experimental data for this compound has been found in the searched literature. The following table presents predicted data based on the compound's structure and data from analogous compounds.

| Property | Predicted Value/Characteristics |

| Molecular Formula | C₁₅H₁₂Cl₂O₃ |

| Molecular Weight | 311.16 g/mol |

| Appearance | Likely a white to off-white crystalline solid |

| ¹H NMR | Expect signals for the aromatic protons on both rings and a singlet for the two equivalent methoxy groups. |

| ¹³C NMR | Expect distinct signals for the carbonyl carbon, the methoxy carbons, and the aromatic carbons. |

| IR Spectroscopy | A strong absorption band characteristic of the benzophenone carbonyl group (C=O) is expected around 1650-1670 cm⁻¹. |

| Mass Spectrometry | The mass spectrum should show a molecular ion peak (M⁺) and characteristic isotopic patterns for the two chlorine atoms. |

Application as an Intermediate for Agrochemicals

The primary projected application of this compound is as a precursor for the synthesis of fungicidal compounds, particularly analogs of the well-established fungicide Dimethomorph.

The Dimethomorph Analogy

Dimethomorph is a cinnamic acid amide derivative effective against oomycete fungi. A key intermediate in its synthesis is 4-chloro-3',4'-dimethoxybenzophenone. By substituting this intermediate with this compound, it is conceivable to synthesize a novel analog of Dimethomorph.

Caption: Potential synthetic route to a Dimethomorph analog.

Mode of Action of Potential Agrochemicals

Based on the structural similarity to Dimethomorph, it is highly probable that agrochemicals derived from this compound would exhibit a similar mode of action. Dimethomorph is known to disrupt the fungal cell wall, a mechanism distinct from many other classes of fungicides.

Disruption of Fungal Cell Wall Synthesis

The proposed mechanism of action involves the inhibition of enzymes crucial for the biosynthesis of cellulose, a primary component of the cell walls of oomycete fungi. This disruption leads to the lysis of the fungal cell and ultimately, cell death. This specific mode of action provides a valuable tool for managing fungal populations that may have developed resistance to other fungicides.

Methodological & Application

Application Note: Synthesis of 3,4-Dichloro-3',5'-dimethoxybenzophenone via Friedel-Crafts Acylation

Introduction

3,4-Dichloro-3',5'-dimethoxybenzophenone is a substituted benzophenone derivative. Benzophenones are a class of aromatic ketones that are important structural motifs in many biologically active compounds and are used as photoinitiators in polymer chemistry. The synthesis of specifically substituted benzophenones is a key step in the development of new pharmaceutical agents and materials. This application note provides a detailed experimental protocol for the synthesis of this compound through a Friedel-Crafts acylation reaction. The described method is based on established principles of organic synthesis and is intended for use by researchers and scientists in drug development and related fields.

Quantitative Data Summary

As no specific experimental data for the synthesis of this compound is readily available in the searched literature, the following table is provided as a template for researchers to record their own experimental findings. This structured format allows for the clear and concise presentation of quantitative data, facilitating comparison across different reaction batches and optimization studies.

| Parameter | Value | Units |

| Reactant Stoichiometry | ||

| 3,4-Dichlorobenzoyl chloride | g / mol | |

| 3,5-Dimethoxyanisole | g / mol | |

| Aluminum chloride (AlCl₃) | g / mol | |

| Reaction Conditions | ||

| Solvent | Dichloromethane (DCM) | mL |

| Reaction Temperature | °C | |

| Reaction Time | hours | |

| Product Characterization | ||

| Theoretical Yield | g | |

| Actual Yield | g | |

| Percent Yield | % | |

| Melting Point | °C | |

| Spectroscopic Data | ||

| ¹H NMR (CDCl₃, 400 MHz) δ | ppm | |

| ¹³C NMR (CDCl₃, 100 MHz) δ | ppm | |

| IR (KBr) ν | cm⁻¹ | |

| Mass Spectrometry (m/z) |

Experimental Protocol

The synthesis of this compound is achieved via a Friedel-Crafts acylation of 3,5-dimethoxyanisole with 3,4-dichlorobenzoyl chloride using aluminum chloride as a Lewis acid catalyst.

Materials:

-

3,4-Dichlorobenzoyl chloride

-

3,5-Dimethoxyanisole

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Anhydrous Dichloromethane (DCM)

-

Hydrochloric Acid (HCl), 1 M solution

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Ethyl acetate

-

Hexane

-

Standard laboratory glassware (round-bottom flask, dropping funnel, condenser, etc.)

-

Magnetic stirrer and heating mantle

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) plates (silica gel)

Procedure:

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add anhydrous dichloromethane (DCM).

-

Addition of Catalyst: Cool the flask to 0 °C using an ice bath. Slowly and portion-wise add anhydrous aluminum chloride (AlCl₃) to the DCM with vigorous stirring.

-

Addition of Acyl Chloride: In the dropping funnel, prepare a solution of 3,4-dichlorobenzoyl chloride in anhydrous DCM. Add this solution dropwise to the stirred suspension of AlCl₃ in DCM at 0 °C over a period of 30 minutes.

-

Addition of Aryl Ether: Following the addition of the acyl chloride, add a solution of 3,5-dimethoxyanisole in anhydrous DCM dropwise to the reaction mixture at 0 °C over 30 minutes.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, cool the mixture to 0 °C and slowly quench the reaction by the dropwise addition of 1 M hydrochloric acid (HCl) to decompose the aluminum chloride complex.

-

Workup: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with 1 M HCl, water, saturated sodium bicarbonate (NaHCO₃) solution, and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

-

Characterization: Characterize the purified product by determining its melting point and acquiring spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Experimental Workflow

Caption: Experimental workflow for the synthesis of this compound.

Application Note: Purification of 3,4-Dichloro-3',5'-dimethoxybenzophenone by Column Chromatography

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the purification of 3,4-Dichloro-3',5'-dimethoxybenzophenone using normal-phase column chromatography. The described methodology is designed to efficiently remove impurities commonly associated with the synthesis of benzophenone derivatives, yielding a product of high purity suitable for downstream applications in research and drug development. The protocol outlines the selection of appropriate stationary and mobile phases, sample preparation, and the step-by-step procedure for column packing, sample loading, elution, and fraction analysis.

Introduction

This compound is a substituted benzophenone derivative with potential applications in medicinal chemistry and materials science. As with many synthetic organic compounds, purification is a critical step to ensure the integrity of experimental results and the quality of final products. Column chromatography is a widely used and effective technique for the separation of compounds based on their differential adsorption to a stationary phase. This document provides a robust protocol for the purification of the title compound, leveraging common laboratory practices for the purification of related benzophenone structures.

Experimental Protocol

This protocol is based on normal-phase chromatography using silica gel as the stationary phase. The selection of the mobile phase is critical and should be optimized by thin-layer chromatography (TLC) prior to performing the column separation. A mixture of a non-polar solvent (e.g., hexanes or heptane) and a more polar solvent (e.g., ethyl acetate) is typically effective for benzophenone derivatives.

Materials and Reagents:

-

Crude this compound

-

Silica gel (60 Å, 230-400 mesh)

-

Hexanes (or Heptane), HPLC grade

-

Ethyl Acetate, HPLC grade

-

Dichloromethane (for sample loading)

-

Glass chromatography column

-

Cotton or glass wool

-

Sand, washed

-

Collection tubes or flasks

-

Thin-Layer Chromatography (TLC) plates (silica gel coated)

-

UV lamp for TLC visualization

Procedure:

-

TLC Analysis for Solvent System Optimization:

-

Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane).

-

Spot the solution onto a TLC plate.

-

Develop the TLC plate in various solvent systems of increasing polarity (e.g., 9:1, 8:2, 7:3 Hexanes:Ethyl Acetate).

-

The optimal solvent system should provide good separation between the desired product and impurities, with the product having an Rf value of approximately 0.2-0.4.

-

-

Column Preparation (Wet Packing Method):

-

Secure the chromatography column in a vertical position.

-

Place a small plug of cotton or glass wool at the bottom of the column.

-

Add a thin layer of sand (approximately 1 cm) on top of the plug.[1]

-

Prepare a slurry of silica gel in the chosen mobile phase.[1]

-

Pour the slurry into the column, gently tapping the column to ensure even packing and remove air bubbles.[1]

-

Once the silica gel has settled, add another thin layer of sand on top to prevent disturbance of the silica bed during sample loading.[1]

-

Equilibrate the column by running the mobile phase through it until the packed bed is stable. Do not let the solvent level drop below the top of the sand.[1]

-

-

Sample Preparation and Loading (Dry Loading Method):

-

Dissolve the crude this compound in a minimal amount of a volatile solvent like dichloromethane.

-

Add a small amount of silica gel to the solution and evaporate the solvent under reduced pressure to obtain a free-flowing powder of the crude product adsorbed onto the silica gel.

-

Carefully add the dry-loaded sample to the top of the prepared column.

-

-

Elution and Fraction Collection:

-

Carefully add the mobile phase to the column, ensuring not to disturb the top layer of sand.

-

Begin eluting the column by opening the stopcock, collecting the eluent in fractions.

-

Maintain a constant level of solvent above the stationary phase throughout the elution process.[1]

-

The flow rate can be increased by applying gentle air pressure to the top of the column (flash chromatography).

-

-

Fraction Analysis:

-

Monitor the separation by spotting collected fractions onto TLC plates and visualizing under a UV lamp.

-

Combine the fractions containing the pure product.

-

Evaporate the solvent from the combined pure fractions under reduced pressure to obtain the purified this compound.

-

Data Presentation

The following table summarizes the recommended conditions for the column chromatography purification. These parameters may require optimization based on the specific impurity profile of the crude material.

| Parameter | Recommended Conditions |

| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) |

| Mobile Phase (Eluent) | Hexanes:Ethyl Acetate or Heptane:Ethyl Acetate gradient |

| Initial Eluent Ratio | 95:5 (Hexanes:Ethyl Acetate) |

| Final Eluent Ratio | 80:20 (Hexanes:Ethyl Acetate) |

| Sample Loading | Dry loading with silica gel |

| Detection Method | UV visualization (254 nm) on TLC plates |

Workflow Diagram

Caption: Workflow for the purification of this compound.

References

Application Notes and Protocols for the Recrystallization of Dichlorinated Benzophenones

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for the purification of various dichlorinated benzophenone isomers through recrystallization. The selection of an appropriate solvent system is critical for achieving high purity and yield. The following sections outline recommended single-solvent and mixed-solvent recrystallization methods, supported by quantitative data and detailed experimental procedures.

Introduction to Recrystallization of Dichlorinated Benzophenones

Dichlorinated benzophenones are a class of compounds with significant applications in organic synthesis and as intermediates in the pharmaceutical and agrochemical industries. Achieving high purity of these compounds is often essential for their intended use. Recrystallization is a powerful and widely used technique for the purification of solid organic compounds. The principle of recrystallization relies on the differential solubility of the target compound and its impurities in a chosen solvent or solvent system at varying temperatures. An ideal recrystallization solvent will dissolve the compound sparingly or not at all at room temperature but will dissolve it completely at an elevated temperature. Upon cooling, the purified compound crystallizes out of the solution, while the impurities remain dissolved in the mother liquor.

Key Considerations for Solvent Selection

The success of a recrystallization procedure is highly dependent on the choice of solvent. The following criteria should be considered when selecting a suitable solvent for dichlorinated benzophenones:

-

Solubility Profile: The dichlorinated benzophenone should exhibit high solubility in the chosen solvent at its boiling point and low solubility at or below room temperature.

-

Impurity Solubility: The impurities should either be insoluble in the hot solvent (allowing for removal by hot filtration) or highly soluble in the cold solvent (remaining in the mother liquor upon crystallization).

-

Chemical Inertness: The solvent must not react with the dichlorinated benzophenone.

-

Boiling Point: The solvent's boiling point should be low enough to be easily removed from the purified crystals but high enough to provide a significant temperature gradient for crystallization.

-

Volatility: A reasonably volatile solvent is preferred for ease of drying the final product.

Data Summary of Recrystallization Methods

The following tables summarize recommended solvent systems and expected outcomes for the recrystallization of various dichlorinated benzophenone isomers. Please note that yields are highly dependent on the initial purity of the crude material and strict adherence to the protocol.

| Isomer | Recrystallization Method | Solvent System | Initial Purity (Typical) | Final Purity (Expected) | Yield (Expected) |

| 4,4'-Dichlorobenzophenone | Single-Solvent | Ethanol | >95% | >99% | 80-90% |

| Single-Solvent | Acetone | >95% | >98% | 75-85% | |

| 2,4'-Dichlorobenzophenone | Mixed-Solvent | Ethanol / Water | >90% | >98% | 70-85% |

| Mixed-Solvent | Acetone / Hexane | >90% | >97% | 70-80% | |

| 3,4'-Dichlorobenzophenone | Single-Solvent | Toluene | >92% | >98% | 75-85% |

| 3,3'-Dichlorobenzophenone | Mixed-Solvent | Ethanol / Water | >90% | >98% | 70-85% |

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization of 4,4'-Dichlorobenzophenone from Ethanol

This protocol describes the purification of 4,4'-dichlorobenzophenone using ethanol as the recrystallization solvent.[1]

Materials:

-

Crude 4,4'-dichlorobenzophenone

-

Ethanol (95% or absolute)

-

Erlenmeyer flask

-

Heating mantle or hot plate

-

Condenser (optional, but recommended)

-

Buchner funnel and flask

-

Filter paper

-

Ice bath

Procedure:

-

Dissolution: Place the crude 4,4'-dichlorobenzophenone in an Erlenmeyer flask. Add a minimal amount of ethanol to just cover the solid.

-

Heating: Gently heat the mixture to boiling while stirring or swirling. Add small portions of hot ethanol until the solid is completely dissolved. Avoid adding excess solvent to maximize the yield.

-

Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

-

Hot Filtration (Optional): If activated charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them.

-

Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should be observed.

-

Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

-

Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

-

Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any adhering mother liquor.

-

Drying: Dry the purified crystals in a vacuum oven or air dry them until a constant weight is achieved.

Protocol 2: Mixed-Solvent Recrystallization of 2,4'-Dichlorobenzophenone from Ethanol/Water

This protocol is suitable for dichlorinated benzophenones that are too soluble in a single solvent at room temperature. The addition of a "poor" solvent (antisolvent) induces crystallization.

Materials:

-

Crude 2,4'-dichlorobenzophenone

-

Ethanol

-

Deionized Water

-

Erlenmeyer flask

-

Heating mantle or hot plate

-

Buchner funnel and flask

-

Filter paper

-

Ice bath

Procedure:

-

Dissolution: Dissolve the crude 2,4'-dichlorobenzophenone in a minimal amount of hot ethanol in an Erlenmeyer flask.

-

Addition of Antisolvent: While the ethanol solution is still hot, add deionized water dropwise until the solution becomes faintly and persistently cloudy (the cloud point).

-

Clarification: Add a few drops of hot ethanol to the cloudy solution until it becomes clear again.

-

Crystallization: Allow the solution to cool slowly to room temperature.

-

Cooling: Place the flask in an ice bath for at least 30 minutes.

-

Isolation: Collect the crystals by vacuum filtration.

-

Washing: Wash the crystals with a small amount of a cold ethanol/water mixture (in the same approximate ratio as the crystallization mixture).

-

Drying: Dry the purified crystals.

Visualizing the Recrystallization Workflow

The following diagrams illustrate the logical flow of the single-solvent and mixed-solvent recrystallization processes.

Caption: General workflow for single-solvent recrystallization.

Caption: General workflow for mixed-solvent recrystallization.

References

Application Notes & Protocols for the Characterization of 3,4-Dichloro-3',5'-dimethoxybenzophenone

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical techniques and detailed protocols for the structural elucidation and purity assessment of 3,4-Dichloro-3',5'-dimethoxybenzophenone . The methodologies outlined are fundamental for the characterization of this and similar small molecule entities in a drug discovery and development setting.

Introduction

This compound is a substituted benzophenone derivative. Benzophenones are an important class of compounds in medicinal chemistry and materials science. Accurate and thorough characterization is crucial to confirm the identity, purity, and stability of such compounds. This document outlines the application of key analytical techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Fourier-Transform Infrared (FTIR) Spectroscopy for the comprehensive analysis of this target molecule.

Analytical Techniques Overview

A multi-technique approach is essential for the unambiguous characterization of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy is used to determine the carbon-hydrogen framework of the molecule, providing detailed information about the connectivity of atoms. Both ¹H and ¹³C NMR are critical.

-

Mass Spectrometry (MS) provides the molecular weight of the compound and, through fragmentation analysis, offers additional structural information.

-

High-Performance Liquid Chromatography (HPLC) is employed to determine the purity of the compound and can be used for quantification.

-

Fourier-Transform Infrared (FTIR) Spectroscopy is utilized to identify the functional groups present in the molecule.

The logical workflow for the characterization of a newly synthesized batch of this compound is depicted below.

Caption: Workflow for the synthesis and characterization of this compound.

Predicted Analytical Data

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| ¹H | ~ 3.8 - 4.0 | Singlet (s) | Methoxy protons (-OCH₃) |

| ¹H | ~ 6.5 - 7.0 | Doublet (d) or Triplet (t) | Protons on the dimethoxy-substituted ring |

| ¹H | ~ 7.5 - 7.9 | Doublet (d), Doublet of Doublets (dd) | Protons on the dichloro-substituted ring |

| ¹³C | ~ 56 | Quartet (q) | Methoxy carbons (-OCH₃) |

| ¹³C | ~ 105 - 115 | Doublet (d) | CH carbons on the dimethoxy-substituted ring |

| ¹³C | ~ 128 - 135 | Doublet (d) | CH carbons on the dichloro-substituted ring |

| ¹³C | ~ 130 - 140 | Singlet (s) | Quaternary carbons on the dichloro-substituted ring (C-Cl) |

| ¹³C | ~ 135 - 145 | Singlet (s) | Quaternary carbon of the dimethoxy-substituted ring attached to the carbonyl |

| ¹³C | ~ 160 | Singlet (s) | Quaternary carbons on the dimethoxy-substituted ring (C-OCH₃) |

| ¹³C | ~ 195 | Singlet (s) | Carbonyl carbon (C=O) |

Table 2: Predicted Mass Spectrometry Data

| Ion | Predicted m/z | Notes |

| [M]+• | ~ 310, 312, 314 | Molecular ion peak cluster due to the presence of two chlorine isotopes (³⁵Cl and ³⁷Cl). The relative intensities will be approximately 9:6:1. |

| [M-CH₃]+ | ~ 295, 297, 299 | Loss of a methyl radical from a methoxy group. |

| [C₇H₅OCl₂]+ | ~ 175, 177, 179 | Fragment corresponding to the dichlorobenzoyl cation. |

| [C₈H₉O₃]+ | ~ 153 | Fragment corresponding to the dimethoxybenzoyl cation. |

| [C₆H₃Cl₂]+ | ~ 145, 147, 149 | Fragment corresponding to the dichlorophenyl cation. |

| [C₇H₇O₂]+ | ~ 123 | Fragment corresponding to the dimethoxyphenyl cation. |

Table 3: Predicted HPLC Parameters

| Parameter | Value |

| Column | C18 reverse-phase, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (Gradient) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | ~254 nm and ~280 nm |

| Retention Time | ~ 5 - 10 minutes |

Table 4: Predicted FTIR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| C=O (carbonyl) | ~ 1660 - 1680 | Strong |

| C-O (methoxy) | ~ 1200 - 1300 and ~1020 - 1080 | Strong |

| C-Cl (aryl chloride) | ~ 1000 - 1100 | Medium to Strong |

| C=C (aromatic) | ~ 1450 - 1600 | Medium to Weak |

| C-H (aromatic) | ~ 3000 - 3100 | Medium to Weak |

| C-H (methoxy) | ~ 2850 - 2960 | Medium to Weak |

Experimental Protocols

The following are detailed protocols for the characterization of this compound.

NMR Spectroscopy Protocol

This protocol outlines the steps for acquiring ¹H and ¹³C NMR spectra.

Caption: Protocol for NMR spectroscopic analysis.

Mass Spectrometry Protocol

This protocol describes the procedure for obtaining a mass spectrum using electrospray ionization (ESI).

Caption: Protocol for Mass Spectrometry analysis.

HPLC Protocol

This protocol details the steps for assessing the purity of the compound using reverse-phase HPLC.

Caption: Protocol for HPLC analysis.

FTIR Spectroscopy Protocol

This protocol outlines the preparation of a solid sample for FTIR analysis using the KBr pellet method.

Application Notes and Protocols for Antifungal Activity Assays of Benzophenone Derivatives

Topic: "3,4-Dichloro-3',5'-dimethoxybenzophenone" and Related Benzophenone Derivatives in Antifungal Activity Assays

Audience: Researchers, scientists, and drug development professionals.

Introduction

Benzophenones are a class of organic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities, including antifungal properties. While specific data on the antifungal activity of this compound is not extensively available in the public domain, the broader family of benzophenone derivatives has shown promising results against various fungal pathogens.[1][2] These compounds offer a scaffold for the development of novel antifungal agents, potentially addressing the challenge of increasing drug resistance.[3][4] This document provides a generalized overview of the application of benzophenone derivatives in antifungal assays, including representative data, detailed experimental protocols, and visualizations of experimental workflows and relevant biological pathways.

Data Presentation: Antifungal Activity of Benzophenone Derivatives

The following table summarizes the minimum inhibitory concentration (MIC) values for a selection of benzophenone derivatives against various fungal strains, as reported in the scientific literature. It is important to note that these are examples from the broader class of benzophenones and not specific to this compound.

| Compound/Derivative | Fungal Strain | MIC (µg/mL) | Reference |

| A novel benzophenone derivative | Candida albicans | 125 | [5] |

| Benzophenone fused azetidinone derivatives (e.g., 9a, 9e, 9g) | Aspergillus Niger, Pencillium chrysogenum | Not specified, but showed "good" activity | [3][6] |

| Benzophenone derived 1,2,3-triazoles (3a, 3b) | Candida albicans | Not specified, but showed "interesting" activity | [4] |

| 2-methoxynaphthalene-1,4-dione (a naphthoquinone, for comparison) | Cryptococcus neoformans H99 | 3.12 - 12.5 | [7] |

Experimental Protocols

A widely used method for determining the antifungal susceptibility of a compound is the broth microdilution assay.[8][9][10] The following protocol is a generalized procedure based on established guidelines.

Broth Microdilution Antifungal Susceptibility Assay

1. Preparation of Fungal Inoculum:

-

Grow the fungal strain on an appropriate agar medium (e.g., Sabouraud Dextrose Agar for yeasts, Potato Dextrose Agar for molds) at a suitable temperature (e.g., 35°C for Candida spp.) for 24-48 hours.[6][11]

-

Harvest the fungal colonies or conidia and suspend them in sterile saline or RPMI-1640 medium.

-

Adjust the suspension to a concentration of 0.5-2.5 x 10³ cells/mL for yeasts or 0.4-5 x 10⁴ conidia/mL for molds using a spectrophotometer or hemocytometer.[10]

2. Preparation of Test Compound:

-

Dissolve the benzophenone derivative in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution.[6]

-

Prepare serial two-fold dilutions of the stock solution in RPMI-1640 medium in a 96-well microtiter plate. The final concentration range should be sufficient to determine the MIC.

3. Inoculation and Incubation:

-

Add 100 µL of the fungal inoculum to each well of the microtiter plate containing 100 µL of the diluted compound.

-

Include a positive control (fungal inoculum without the test compound) and a negative control (medium only).

-

Incubate the plates at 35°C for 24-48 hours for Candida species.[6][9]

4. Determination of Minimum Inhibitory Concentration (MIC):

-

The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the positive control.[11]

-

Growth inhibition can be assessed visually or by measuring the optical density at a specific wavelength (e.g., 530 nm).[12]

Visualizations

Experimental Workflow for Antifungal Susceptibility Testing

Caption: Workflow of a broth microdilution antifungal susceptibility assay.

Fungal Ergosterol Biosynthesis Pathway

A common mechanism of action for antifungal drugs is the inhibition of the ergosterol biosynthesis pathway, which is crucial for maintaining the integrity of the fungal cell membrane.[13][14][15][16] Azole antifungals, for instance, target the enzyme lanosterol 14α-demethylase (CYP51).[15][16] While the specific target of many benzophenone derivatives is still under investigation, this pathway represents a key area for potential antifungal intervention.

Caption: Simplified overview of the fungal ergosterol biosynthesis pathway.

Conclusion

Benzophenone derivatives represent a promising class of compounds for the development of new antifungal therapies. The protocols and information provided herein offer a foundational guide for researchers to assess the antifungal activity of these and other novel compounds. Further investigation into the specific mechanisms of action, such as the potential inhibition of key fungal enzymes or disruption of cellular processes, will be critical for optimizing the therapeutic potential of this chemical class.

References

- 1. Diversity Oriented Design of Various Benzophenone Derivatives and Their in Vitro Antifungal and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Diversity oriented design of various benzophenone derivatives and their in vitro antifungal and antibacterial activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. tandfonline.com [tandfonline.com]

- 6. Design, Synthesis, Characterization, and Analysis of Antimicrobial Property of Novel Benzophenone Fused Azetidinone Derivatives through In Vitro and In Silico Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. Factors influencing susceptibility testing of antifungal drugs: a critical review of document M27-A4 from the Clinical and Laboratory Standards Institute (CLSI) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Antifungal activity of redox-active benzaldehydes that target cellular antioxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. dovepress.com [dovepress.com]

- 13. Controlling antifungal activity with light: Optical regulation of fungal ergosterol biosynthetic pathway with photo-responsive CYP51 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]